molecular formula C13H18Br2O B13617039 1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene

1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene

Katalognummer: B13617039
Molekulargewicht: 350.09 g/mol
InChI-Schlüssel: LZIVXVYIAZPVEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene is a synthetic organic compound of significant interest in advanced research and development. Its molecular structure, featuring both aryl bromides and an alkoxy chain, makes it a valuable scaffold in exploratory chemistry. This compound serves as a key synthetic intermediate for constructing more complex molecular architectures, particularly in the development of novel chemical entities. Research into structurally related compounds highlights potential applications in medicinal chemistry. For instance, analogous 2-aminoimidazole-based molecules that share similar bromo-alkoxy motifs have demonstrated promising anti-biofilm properties, showing the ability to inhibit and disperse mycobacterial biofilms and work synergistically with established antibiotics like isoniazid and rifampicin . This suggests that 1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene could be a critical precursor in the synthesis of new agents aimed at overcoming bacterial persistence and drug tolerance. Furthermore, its biphenyl-like core and halogenated structure indicate potential utility in materials science, similar to other brominated aromatic compounds investigated for their optical properties and applications in nonlinear optics . This reagent is intended for use in a controlled laboratory setting by qualified researchers.

Eigenschaften

Molekularformel

C13H18Br2O

Molekulargewicht

350.09 g/mol

IUPAC-Name

1-bromo-4-(2-bromo-1-pentoxyethyl)benzene

InChI

InChI=1S/C13H18Br2O/c1-2-3-4-9-16-13(10-14)11-5-7-12(15)8-6-11/h5-8,13H,2-4,9-10H2,1H3

InChI-Schlüssel

LZIVXVYIAZPVEM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC(CBr)C1=CC=C(C=C1)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Summary Table: Preparation of 1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene

Step No. Reaction Type Key Reagents Conditions Yield (%) Notes
1 Aromatic bromination Bromine or N-bromosuccinimide Room temp, 15 h 90-98 Para-selective bromination
2 Ether formation (nucleophilic substitution) 4-bromobenzyl bromide, pentanol, base, phase transfer catalyst 45°C, 15 h 66-98 Efficient with catalyst
3 Side chain bromination N-bromosuccinimide or elemental bromine 0-25°C, 1-3 h Variable Requires careful control

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene involves its reactivity due to the presence of bromine atoms. In electrophilic aromatic substitution, the bromine atoms act as leaving groups, allowing the benzene ring to react with electrophiles. The formation of aryllithium intermediates in nucleophilic substitution reactions is another key aspect of its mechanism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues of 1-bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene C₁₃H₁₇Br₂O 364.09 g/mol Bromobenzene, bromoethyl-pentyloxy Bifunctional bromine sites, ether linkage
1-Bromo-4-(2-ethoxyethenyl)benzene C₁₀H₁₁BrO 227.10 g/mol Ethoxyethenyl group Conjugated double bond, smaller substituent
1-Bromo-4-(2-fluoropropyl)benzene (F5) C₉H₁₀BrF 217.08 g/mol Fluoropropyl chain Fluorine substituent, smaller alkyl chain
1-Bromo-4-(2-iodo-3-thienyl)benzene (7) C₁₀H₇BrIS 365.04 g/mol Thienyl-iodo group Heterocyclic thiophene, iodine substituent
1-Bromo-4-(difluoro(trifluoromethylsulfonyl)methyl)benzene (1a) C₈H₅BrF₅O₂S 379.09 g/mol Trifluoromethylsulfonyl, difluoromethyl Electron-withdrawing groups, high polarity
1-Bromo-4-ethoxybenzene C₈H₉BrO 201.06 g/mol Ethoxy group Simple ether substituent, lower molecular weight
1-Bromo-4-(tert-pentyl)benzene C₁₁H₁₅Br 227.14 g/mol Bulky tert-pentyl group Steric hindrance, non-polar substituent
1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene

For example, 1-bromo-4-(2-iodo-3-thienyl)benzene (7) is prepared using N-iodosuccinimide and AIBN in chloroform/acetic acid , suggesting that similar halogenation strategies could apply.

Spectroscopic and Physical Properties

NMR Data Comparison:
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
1-Bromo-4-(2-fluoropropyl)benzene (F5) 1.85–2.05 (m, 2H, CH₂), 4.45–4.65 (m, 1H, CF), 7.30–7.50 (m, 4H, aromatic) 28.5 (CH₂), 90.1 (CF), 120–132 (aromatic C)
1-Bromo-4-(2-ethoxyethenyl)benzene 1.40 (t, 3H, OCH₂CH₃), 4.10 (q, 2H, OCH₂), 6.50–7.20 (vinyl and aromatic H) 15.1 (OCH₂CH₃), 64.8 (OCH₂), 115–135 (aromatic/vinyl C)
1-Bromo-4-ethoxybenzene 1.35 (t, 3H, OCH₂CH₃), 3.95 (q, 2H, OCH₂), 6.75–7.40 (m, 4H, aromatic) 14.9 (OCH₂CH₃), 63.5 (OCH₂), 115–132 (aromatic C)
Physical Properties:
  • Boiling Points : 1-Bromo-4-ethoxybenzene has a reported boiling point of ~210°C , while bulkier analogues (e.g., tert-pentyl derivatives) likely exhibit higher boiling points due to increased molecular weight .
  • Polarity : Compounds with electron-withdrawing groups (e.g., trifluoromethylsulfonyl in 1a) exhibit higher polarity, impacting solubility in organic solvents .

Biologische Aktivität

1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene is a compound of interest due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, based on various studies and research findings.

Chemical Structure

The compound can be represented structurally as follows:

C13H16Br2O\text{C}_{13}\text{H}_{16}\text{Br}_2\text{O}

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory effects. For instance, derivatives that inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 have been documented. In macrophage cell lines, compounds analogous to 1-bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene have shown to suppress the expression of inflammatory mediators in a dose-dependent manner, suggesting a potential mechanism involving the inhibition of NF-κB signaling pathways .

Antimicrobial Activity

A study focusing on related compounds demonstrated significant antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) suggests that the presence of bromine and pentyloxy groups enhances the compound's efficacy against microbial biofilms. This is particularly relevant in the context of drug-resistant strains of bacteria, where traditional antibiotics fail .

Cytotoxic Effects

Cytotoxicity assays have indicated that this compound may exhibit selective toxicity towards certain cancer cell lines. In vitro studies show that it can induce apoptosis in human cancer cells while sparing normal cells, which is a desirable trait for therapeutic agents. The mechanism appears to involve the disruption of mitochondrial function and subsequent activation of caspase pathways .

Case Study 1: Anti-inflammatory Activity

A recent study assessed the anti-inflammatory effects of 1-bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene in LPS-stimulated RAW 264.7 macrophages. Results showed a significant reduction in nitric oxide (NO) production and pro-inflammatory cytokine levels at concentrations above 50 µM, indicating its potential as an anti-inflammatory agent.

Concentration (µM)NO Production (µM)TNF-α Levels (pg/mL)
025100
501570
100530

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Q & A

Q. What are the common synthetic routes for 1-bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene, and how are reaction conditions optimized?

The compound can be synthesized via halogenation or coupling reactions. For example:

  • Halogenation : Bromination of a precursor like 4-(1-(pentyloxy)ethyl)benzene using Br₂ with a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃). Reaction conditions (temperature, stoichiometry) are optimized via iterative testing, monitored by TLC or GC-MS .
  • Cross-coupling : Palladium-catalyzed coupling (e.g., Suzuki or Sonogashira) between brominated aryl halides and alkoxyethyl intermediates. Catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) and solvent polarity (THF vs. DMF) are critical for yield .

Q. How is the structure of this compound validated post-synthesis?

  • X-ray crystallography : Resolve crystal structures using SHELX software for precise bond-length and angle analysis .
  • NMR spectroscopy : Compare experimental ¹H/¹³C NMR (e.g., δ ~4.5 ppm for pentyloxy CH₂) with computational predictions (DFT) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 367.98) via high-resolution MS .

Q. What purification methods are effective for isolating this compound?

  • Distillation : For volatile intermediates (e.g., brominated precursors) under reduced pressure .
  • Column chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 9:1 to 4:1) to separate brominated byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance purity (>95%) .

Advanced Research Questions

Q. How can regioselectivity be controlled during bromination of the ethyl-pentyloxy substituent?

  • Steric/electronic analysis : DFT calculations predict bromine addition at the less hindered carbon (C2 vs. C1 of the ethyl group). Experimental validation via kinetic studies (e.g., monitoring intermediates at −78°C) .
  • Catalyst tuning : Use bulky ligands (e.g., P(t-Bu)₃) to direct bromination away from sterically crowded sites .

Q. How can conflicting NMR and computational data for the pentyloxy group’s conformation be resolved?

  • Variable-temperature NMR : Analyze splitting patterns (e.g., CH₂ protons) from −50°C to 25°C to detect rotational barriers .
  • MD simulations : Compare molecular dynamics trajectories with NOESY correlations to validate preferred conformers .

Q. What strategies mitigate side reactions (e.g., elimination or over-bromination) during synthesis?

  • Low-temperature bromination : Slow addition of Br₂ at −20°C minimizes di-brominated byproducts .
  • In situ quenching : Add Na₂S₂O₃ immediately post-reaction to terminate excess bromine .

Q. How does the pentyloxy group influence the compound’s reactivity in cross-coupling reactions?

  • Electronic effects : The electron-donating pentyloxy group activates the aryl bromide for Pd-catalyzed couplings. Hammett studies (σ⁺ values) correlate coupling efficiency with substituent electronic profiles .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize Pd intermediates, improving yields by 15–20% compared to toluene .

Q. What computational tools predict optimal reaction pathways for derivatives of this compound?

  • Retrosynthesis algorithms : Tools like Pistachio or Reaxys propose routes using known reactions (e.g., SN2 displacement of bromine with alkoxides) .
  • DFT benchmarking : Calculate activation energies for competing pathways (e.g., elimination vs. substitution) to prioritize synthetic routes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.